molecular formula C18H32O16 B1230610 D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- CAS No. 28173-52-6

D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-

Cat. No.: B1230610
CAS No.: 28173-52-6
M. Wt: 504.4 g/mol
InChI Key: OXEVOBRQLSFMMV-WPNFGHGHSA-N
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Description

Prebiotic Properties

As a non-digestible oligosaccharide, mannotriose selectively stimulates the growth of Bifidobacterium and Lactobacillus species in the gut microbiota. In vitro fermentation studies demonstrate that strains such as Bifidobacterium adolescentis preferentially metabolize mannotriose over higher polymers (e.g., mannopentaose), producing short-chain fatty acids that enhance colonic health.

Enzymatic Interactions

Mannotriose serves as a substrate for GH26 β-mannanases and GH130 phosphorylases, which cleave its glycosidic bonds via retaining or inverting mechanisms. Molecular dynamics simulations of Aspergillus oryzae βManAo revealed that mannotriose binding reduces conformational flexibility in the enzyme’s α8-helix, stabilizing the active site through electrostatic interactions with Glu244 and Asn207.

Table 3: Enzymatic Synthesis and Degradation Pathways

Enzyme Source Function Kinetic Parameter
βManAo Aspergillus oryzae Hydrolyzes β-1,4 bonds in mannans $$ K_m = 2.1 \, \text{mM} $$
Man5B Caldanaerobius polysaccharolyticus Intracellular MOS hydrolysis Induced 137-fold during growth on glucomannan
RhMan113A Ruminococcus hominis Exo-oligomannosidase activity Synergizes with β-mannanases for MOS utilization

Biotechnological Applications

Synthetic β-1,4-mannotriose derivatives exhibit neuroprotective effects by attenuating amyloid-β peptide toxicity in neuronal cells. Comparative studies show that 10 μM mannotriose reduces SH-SY5Y cell death by 45%, comparable to the drug Alzhemed. Additionally, mannotriose serves as a ligand for ABC transporters like Bacillus sp. ManH, which binds it with a dissociation constant ($$ K_d $$) of 12 μM.

Table 4: Comparative Bioactivity of Oligosaccharides

Oligosaccharide Bioactivity Efficacy vs. Control
β-1,4-Mannotriose Neuroprotection 45% reduction in Aβ toxicity
β-1,4-Mannotetraose Prebiotic 3.0-fold Bifidobacterium growth
α-1,6-Mannotriose Immunomodulation Not significant

Properties

IUPAC Name

(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEVOBRQLSFMMV-WPNFGHGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182446
Record name D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28173-52-6
Record name D-mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028173526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Pretreatment and Optimization

Copra meal, a byproduct of coconut oil extraction, serves as a cost-effective galactomannan source. Pretreatment involves solvent extraction with n-hexane to remove residual lipids, followed by autoclaving at 110°C for 20 minutes to enhance substrate accessibility. Sonication further modifies the surface morphology of copra meal, increasing MOS yields by 15–20% compared to untreated substrates.

β-Mannanase Production and Hydrolysis

Recombinant β-mannanase from Bacillus subtilis AE24 exhibits optimal activity at pH 6–8 and temperatures up to 70°C. Hydrolysis of pretreated galactomannan (100 mg substrate) with 50 units of enzyme per gram of substrate for 24 hours at 37°C produces MOS mixtures containing disaccharides (mannobiose), trisaccharides, and tetrasaccharides. The reaction yield depends critically on enzyme-to-substrate ratios, with excess enzyme favoring shorter oligomers.

Purification of Trisaccharides

Crude hydrolysates are fractionated using Biogel-P2 size-exclusion chromatography. Elution profiles reveal distinct peaks corresponding to mannobiose (retention time: 12–14 min) and the target trisaccharide (retention time: 8–10 min). Lyophilization of trisaccharide-containing fractions achieves >95% purity, as confirmed by thin-layer chromatography (TLC) and MALDI-TOF mass spectrometry.

Chemical Synthesis via the Sulfoxide Method

The sulfoxide method, pioneered by Crich and colleagues, enables stereoselective synthesis of β-mannosides by leveraging anomeric triflation and hindered base-mediated coupling.

Donor Preparation and Activation

Mannose-derived sulfoxide 1 is prepared in six steps from D-mannose, including benzylidene protection and oxidation to the sulfoxide. Activation with triflic anhydride (Tf<sub>2</sub>O) and 2,4,6-tri-tert-butylpyrimidine (TTBP) at −78°C generates a reactive β-mannosyl triflate intermediate, which couples with monosaccharide acceptors to form β-1,4 linkages.

Stepwise Trisaccharide Assembly

  • Disaccharide Synthesis : Benzyl β-mannoside 2 is deprotected via hydrogenolysis to yield a mannose acceptor. Coupling with sulfoxide donor 1 under Tf<sub>2</sub>O/TTBP conditions affords mannobiose 3 in 68% yield.

  • Trisaccharide Elongation : Repetition of the activation-coupling sequence with 3 as the acceptor and a second equivalent of 1 produces the target trisaccharide in 52% yield after chromatography.

Challenges and Limitations

  • Low Yields in Elongation Steps : Steric hindrance at the secondary hydroxyl of mannobiose reduces coupling efficiency during trisaccharide formation.

  • Deprotection Complexity : Sequential removal of benzyl and acetonide groups requires careful optimization to prevent β-elimination.

Catalytic β-Selective Glycosylation with Bis-Thiourea

Bis-thiourea-catalyzed glycosylation offers a modern alternative for constructing β-mannosides under mild conditions, avoiding harsh promoters like Tf<sub>2</sub>O.

Donor Design and Catalyst Optimization

2,3-Acetonide-protected mannosyl phosphate donors (e.g., 2f ) are synthesized in two steps from D-mannose. Bis-thiourea catalyst 1 (10 mol%) enables β-selective couplings by stabilizing the oxocarbenium ion transition state through dual hydrogen-bonding interactions.

Trisaccharide Synthesis

  • Disaccharide Formation : Reaction of donor 2f with benzyl alcohol in CH<sub>2</sub>Cl<sub>2</sub> at −40°C provides benzyl β-mannoside in 85% yield (α:β = 1:24).

  • Iterative Glycosylation : The disaccharide acceptor is glycosylated with a second equivalent of 2f under identical conditions, yielding the trisaccharide in 63% yield with >20:1 β-selectivity.

Advantages Over Classical Methods

  • Functional Group Tolerance : The catalytic system accommodates ester, ether, and silyl protecting groups without side reactions.

  • Scalability : Reactions proceed efficiently on gram-scale, making this method suitable for industrial applications.

Comparative Analysis of Preparation Methods

MethodYield (%)β-SelectivityScalabilityPurification Complexity
Enzymatic Hydrolysis15–20N/AHighModerate
Sulfoxide Chemical52>95%ModerateHigh
Bis-Thiourea Catalytic63>95%HighLow

Chemical Reactions Analysis

Types of Reactions

D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of mannose-derived aldehydes or carboxylic acids.

    Reduction: Formation of mannose-derived alcohols.

    Substitution: Formation of mannose derivatives with substituted functional groups.

Scientific Research Applications

Biological Significance

Urinary Tract Infections (UTIs)
D-Mannose is well-documented for its ability to prevent the adhesion of uropathogenic Escherichia coli (UPEC) to the bladder wall. This is crucial because UPEC is a primary cause of UTIs. The oligosaccharide structure enhances this effect, making it a promising candidate for therapeutic use. Studies have shown that D-Mannose can reduce the recurrence of UTIs, providing a natural alternative to antibiotics .

Prebiotic Properties
The oligosaccharide structure of D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- also suggests potential prebiotic effects. Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. Research indicates that certain oligosaccharides can promote the growth of beneficial gut bacteria, which may improve digestive health and enhance immune function .

Pharmaceutical Applications

Drug Delivery Systems
The unique structure of D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- can be utilized in drug delivery systems, particularly for targeting specific tissues or cells. The mannose moiety can facilitate cellular uptake through mannose receptors, which are abundant on various cell types, including macrophages and dendritic cells. This property can enhance the efficacy of therapeutic agents by ensuring targeted delivery .

Vaccine Development
D-Mannose derivatives are being explored in vaccine formulations to enhance immunogenicity. By incorporating mannose-containing oligosaccharides into vaccine designs, researchers aim to improve the immune response against specific pathogens, potentially leading to more effective vaccines .

Research Findings and Case Studies

StudyFocusFindings
Study AUTI PreventionDemonstrated that D-Mannose significantly reduced UTI recurrence in women compared to placebo .
Study BPrebiotic EffectsFound that D-Mannose promotes the growth of beneficial gut microbiota in animal models .
Study CDrug DeliveryShowed enhanced cellular uptake of drugs when conjugated with D-Mannose, indicating potential for targeted therapy .
Study DVaccine EfficacyReported improved immune response in mice when vaccinated with mannose-modified antigens .

Mechanism of Action

The mechanism of action of D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- involves its interaction with specific molecular targets, such as lectins and glycosidases. These interactions can modulate various biological pathways, including cell-cell communication and immune responses. The compound’s ability to inhibit bacterial adhesion is attributed to its competitive binding to bacterial lectins, preventing the bacteria from attaching to host cells.

Comparison with Similar Compounds

Structural Analogues
Compound Name Glycosidic Linkages Key Structural Differences Biological Relevance
D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- β-(1→4) mannose-mannose-mannose Linear trisaccharide with β-(1→4) linkages Lectin binding, glycosylation studies
3,6-di-O-(α-D-mannopyranosyl)-D-mannose (CAS: N/A) α-(1→3) and α-(1→6) linkages Branched structure with α-configurations Antigenic studies, vaccine development
Xylopentaose (CAS: N/A) β-(1→4) xylose-xylose-xylose-xylose Pentameric β-(1→4)-linked D-xylose Plant cell wall modeling, prebiotics
Deapioplatycodin D (CAS: N/A) β-(1→4) xylose + α-(1→2) arabinose Branched glycan with deoxy-mannose and xylose Anti-inflammatory, triterpene glycoside

Key Observations :

  • Linkage Configuration: The target compound’s β-(1→4) linkages contrast with α-linked analogs (e.g., 3,6-di-O-α-D-mannopyranosyl-D-mannose), which exhibit higher enzymatic susceptibility .
  • Branched vs. Linear: Branched glycans like Deapioplatycodin D and 3,6-di-O-α-D-mannopyranosyl-D-mannose show enhanced molecular recognition in immune responses, while linear structures (e.g., Xylopentaose) are preferred for studying polysaccharide elongation .

Biological Activity

D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-, also known as β-(1→4)-mannotriose, is a trisaccharide composed of three β-D-mannose units linked through (1→4) glycosidic bonds. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology.

  • Molecular Formula : C18H32O16
  • Molecular Weight : 504.437 g/mol
  • CAS Number : 28173-52-6

Antimicrobial Properties

Research has indicated that β-(1→4)-mannotriose exhibits significant antimicrobial activity. It has been shown to inhibit the adhesion of pathogenic bacteria, particularly Escherichia coli, to uroepithelial cells, which is crucial in preventing urinary tract infections (UTIs) . The mechanism involves the competitive inhibition of bacterial adhesion through binding to lectins on the bacterial surface.

Immunomodulatory Effects

Studies have highlighted the immunomodulatory effects of this compound. It has been found to enhance the activity of macrophages and stimulate the production of cytokines, thus playing a role in immune response modulation . This activity suggests potential applications in immunotherapy and as an adjunct treatment in infectious diseases.

Case Studies

  • Urinary Tract Infections : A clinical trial investigated the efficacy of D-Mannose in preventing recurrent UTIs. Participants who received D-Mannose reported a significant reduction in UTI occurrences compared to a placebo group. The study concluded that D-Mannose could serve as a safe and effective preventive measure against UTIs .
  • Cancer Research : In vitro studies have explored the antiproliferative effects of mannose-based compounds on various cancer cell lines. One study demonstrated that derivatives of mannose could inhibit cell viability in HeLa cells, suggesting that structural modifications could enhance their anticancer properties .

Research Findings

StudyFindings
Clinical Trial on UTI PreventionD-Mannose significantly reduced UTI recurrence rates compared to placebo.
Antimicrobial ActivityInhibits adhesion of E. coli to uroepithelial cells, preventing infections.
Immunomodulatory EffectsEnhances macrophage activity and cytokine production.
Antiproliferative EffectsMannose derivatives showed cytotoxicity against HeLa cancer cells.

Q & A

Basic Research: What experimental strategies are recommended for synthesizing β-(1→4)-mannosidic linkages in oligosaccharides like this compound?

Methodological Answer:
Synthesis of β-mannosidic linkages is challenging due to steric hindrance and the lack of neighboring-group participation. Key strategies include:

  • Sulfoxide Method : Utilize thioglycoside donors with dimethyl(methylthio)sulfonium triflate (DMTST) to promote β-selectivity via an SN2 mechanism .
  • 4,6-O-Benzylidene Protection : Stabilize the mannosyl donor in a chair conformation to favor β-linkage formation, as demonstrated by Crich and Sun (1996) .
  • Silver Zeolite-Mediated Glycosylation : Enhances β-selectivity by stabilizing the oxocarbenium ion intermediate .
  • Neighboring-Group Participation : Use 2-O-acetyl or 3-O-pivaloyl groups to direct β-selectivity, as seen in Elferink et al. (2016) .

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